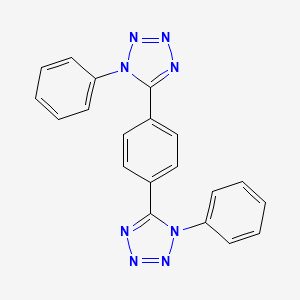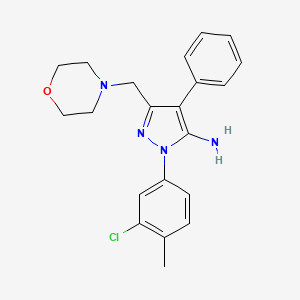
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole), also known as PPT, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmacology due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood. However, it has been proposed that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may act as a DNA intercalator, disrupting the structure of DNA and inhibiting cell proliferation. 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has also been shown to modulate the activity of certain enzymes and proteins, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can induce apoptosis in cancer cells and modulate the activity of immune cells. In vivo studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can inhibit tumor growth and modulate the immune response in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in various fields. However, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) also has some limitations. It is relatively insoluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole). One area of interest is the development of new methods for the synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds. Another area of interest is the investigation of the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and its potential as a therapeutic agent. Additionally, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may have potential applications in the development of new materials and catalysts. Further research is needed to fully explore the potential of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds.
Méthodes De Synthèse
The synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) involves the reaction of 1-phenyl-1H-tetrazole with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction yields 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) as a white powder, which can be purified through recrystallization. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential applications in various scientific research fields, including materials science, organic chemistry, and pharmacology. In materials science, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a building block for the synthesis of metal-organic frameworks and other complex materials. In organic chemistry, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a ligand in catalytic reactions. In pharmacology, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential as an anticancer agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
1-phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8/c1-3-7-17(8-4-1)27-19(21-23-25-27)15-11-13-16(14-12-15)20-22-24-26-28(20)18-9-5-2-6-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXMSHDNGQIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5225263.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5225268.png)
![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5225289.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5225329.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)
![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)


